molecular formula C10H13ClO B096634 1-(tert-Butoxy)-4-chlorobenzene CAS No. 18995-35-2

1-(tert-Butoxy)-4-chlorobenzene

Cat. No.: B096634
CAS No.: 18995-35-2
M. Wt: 184.66 g/mol
InChI Key: NEJWTQIEQDHWTR-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-chlorobenzene is an organic compound characterized by a tert-butoxy group attached to a benzene ring, which also bears a chlorine atom at the para position

Scientific Research Applications

1-(tert-Butoxy)-4-chlorobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

It’s known that the tert-butoxy group is often used in organic synthesis, particularly in the protection of amines . The tert-butoxy group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The mode of action of 1-(tert-Butoxy)-4-chlorobenzene is likely related to its tert-butoxy group. In the context of organic synthesis, the tert-butoxy group is often used as a protecting group for amines . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Biochemical Pathways

The tert-butoxy group is known to be involved in various biochemical pathways. For instance, it has been used in peptide synthesis . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications, including its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that the stereoconfiguration can significantly influence these properties .

Result of Action

The tert-butoxy group is known to have significant effects in organic synthesis, particularly in the protection of amines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of tert-butoxy groups in organic synthesis often requires specific conditions, such as the presence of a base . Additionally, environmental exposure in certain settings, such as pathology departments, can influence the action of compounds containing the tert-butoxy group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-chlorobenzene can be synthesized through the etherification of 4-chlorophenol with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or solid acid catalysts can enhance the efficiency of the process. Additionally, the reaction can be performed under controlled temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 4-tert-butoxyphenol.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 4-tert-butoxyphenol.

    Oxidation: Carbonyl compounds such as 4-tert-butoxybenzaldehyde.

    Reduction: Cyclohexane derivatives.

Comparison with Similar Compounds

1-(tert-Butoxy)-4-chlorobenzene can be compared with other similar compounds, such as:

    1-(tert-Butoxy)-2-chlorobenzene: Differing in the position of the chlorine atom, which can affect its reactivity and applications.

    1-(tert-Butoxy)-4-bromobenzene: Substitution of chlorine with bromine can lead to changes in chemical properties and reactivity.

    4-tert-Butylphenol: Lacking the chlorine atom, this compound has different reactivity and applications.

Properties

IUPAC Name

1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJWTQIEQDHWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172430
Record name 1-Chloro-4-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18995-35-2
Record name 1-Chloro-4-tert-butoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018995352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the key findings of the repeated-dose toxicity study on 1-tert-butoxy-4-chlorobenzene in rats?

A: The study found that daily oral administration of 1-tert-butoxy-4-chlorobenzene to rats for 42 days resulted in several dose-dependent effects. At the highest dose (500 mg/kg/d), both male and female rats exhibited transient neurological symptoms like decreased spontaneous locomotion, reduced respiratory rate, and incomplete eyelid opening []. This suggests potential central nervous system depression at high doses.

Q2: What were the effects of 1-tert-butoxy-4-chlorobenzene on reproductive and developmental parameters in rats?

A: The study also investigated the potential reproductive and developmental toxicity of 1-tert-butoxy-4-chlorobenzene. A significant finding was the decreased pup weight observed at birth and on postnatal day 4 in the group exposed to the highest dose (500 mg/kg/d) []. This suggests that high doses of 1-tert-butoxy-4-chlorobenzene might negatively impact fetal development in rats.

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